N-(2-Nitramidopyridin-4-yl)nitramide
Description
N-(2-Nitramidopyridin-4-yl)nitramide is a nitrogen-rich heterocyclic compound featuring a pyridine ring substituted with nitramide (-NHNO₂) groups at positions 2 and 4. The pyridine backbone in this compound likely enhances thermal stability and electronic properties compared to aliphatic or other heterocyclic systems .
Properties
CAS No. |
142204-86-2 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
N-(2-nitramidopyridin-4-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-6-5(3-4)8-10(13)14/h1-3H,(H2,6,7,8) |
InChI Key |
MMNFHKBJWKIHBT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonyms |
2,4-Pyridinediamine,N,N-dinitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Nitramides
Example : N-(2-Chloro-5-fluoropyridin-4-yl)nitramide (CAS 800402-05-5, )
- Structural Differences : Replaces nitro groups with chloro and fluoro substituents.
- Synthesis: Likely involves nitration and substitution reactions on pyridine precursors, similar to methods in (e.g., HNO₃/Ac₂O systems).
Triazinan-ylidene Nitramides ()
Examples :
Comparison :
- Backbone : Triazinan-ylidene vs. pyridine. Triazinan derivatives have a saturated six-membered ring, offering conformational flexibility.
- Properties : Alkyl/aryl substituents on triazinan derivatives modulate melting points (44–88°C) and yields (22.5–52.8%) due to steric and electronic effects . Pyridine-based nitramides may exhibit higher rigidity and thermal stability.
Camphor-Derived Nitramides ()
Example : N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide
Energetic Nitramides ()
Example : Trinitrophenyl Nitramide
- Properties : High detonation velocity and sensitivity predicted via DFT. Electron-withdrawing nitro groups enhance explosive performance but increase sensitivity .
- Comparison : The pyridine-based nitramide may exhibit lower sensitivity due to aromatic stabilization but reduced detonation velocity compared to trinitrophenyl derivatives.
Data Tables
Table 2: Computational Predictions for Energetic Nitramides
Key Research Findings
Synthetic Challenges : Triazinan-ylidene derivatives show lower yields with bulky substituents, suggesting steric hindrance in cyclization steps .
DFT Insights : Electron-withdrawing groups enhance energetic performance but require careful handling due to sensitivity .
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